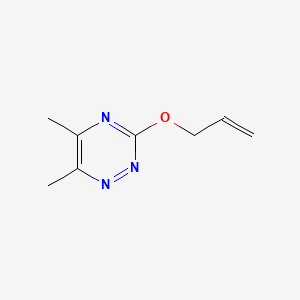
as-Triazine, 3-(allyloxy)-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 3-(allyloxy)-5,6-dimethyl- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties, making these compounds valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(allyloxy)-5,6-dimethyl- typically involves the reaction of 3,5,6-trimethyl-1,2,4-triazine with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
Industrial production of as-Triazine, 3-(allyloxy)-5,6-dimethyl- often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
as-Triazine, 3-(allyloxy)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Scientific Research Applications
as-Triazine, 3-(allyloxy)-5,6-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of as-Triazine, 3-(allyloxy)-5,6-dimethyl- involves its interaction with specific molecular targets. The nitrogen atoms in the triazine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the allyloxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine compound with similar structural features.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Melamine: A triazine derivative widely used in the production of resins and plastics.
Uniqueness
as-Triazine, 3-(allyloxy)-5,6-dimethyl- stands out due to the presence of the allyloxy group, which imparts unique chemical properties and potential biological activities. This functional group enhances the compound’s versatility in various applications, making it a valuable addition to the triazine family.
Properties
CAS No. |
69466-56-4 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5,6-dimethyl-3-prop-2-enoxy-1,2,4-triazine |
InChI |
InChI=1S/C8H11N3O/c1-4-5-12-8-9-6(2)7(3)10-11-8/h4H,1,5H2,2-3H3 |
InChI Key |
SEIDDDUUNYDTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)OCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















